molecular formula C19H20N2O5S B2573380 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 868369-56-6

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2573380
CAS RN: 868369-56-6
M. Wt: 388.44
InChI Key: GKLDPQFLXRVOKB-VXPUYCOJSA-N
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Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as DMBMF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMBMF is a member of the benzothiazole family, which is known for its diverse range of biological activities.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Benzothiazole derivatives are explored for their potential in the synthesis of novel materials and chemicals. For example, alternative substrates were investigated for conversion into isochromenones, highlighting the role of benzothiazole compounds in synthetic chemistry and material science (van Otterlo et al., 2007).

Antimicrobial and Antioxidant Properties

  • Studies have identified benzothiazole derivatives with potential antioxidant and antibacterial activities. This includes the synthesis of N'-arylmethylidene benzothiazine derivatives showing promising antibacterial and antioxidant properties, suggesting the usefulness of benzothiazole derivatives in pharmaceuticals and as bioactive compounds (Ahmad et al., 2010).

Photodynamic Therapy and Cancer Treatment

  • Benzothiazole derivatives have been investigated for their applications in photodynamic therapy (PDT), a treatment modality for cancer. Research into zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has shown high singlet oxygen quantum yield, indicating their potential use as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

  • The synthesis of benzothiazoles and their derivatives has demonstrated significant antimicrobial activities. These compounds have been utilized as scaffolds for synthesizing various derivatives showing potent antimicrobial properties against a range of bacterial and fungal pathogens (Abbas et al., 2014).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)11-6-7-12(23-2)15(10-11)26-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDPQFLXRVOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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